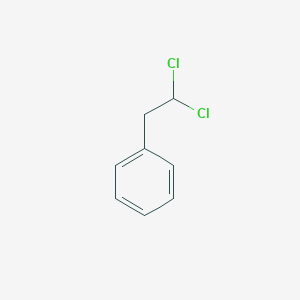

(2,2-Dichloroethyl)benzene

Descripción general

Descripción

(2,2-Dichloroethyl)benzene, also known as alpha,alpha-dichlorotoluene, is an organic compound that belongs to the family of chlorobenzenes. It is a colorless liquid that is used primarily in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mecanismo De Acción

The mechanism of action of (2,2-Dichloroethyl)benzene is not well understood. However, it is believed to act as a reactive electrophile, which can form covalent bonds with cellular macromolecules, such as proteins and DNA. This can lead to various biochemical and physiological effects.

Efectos Bioquímicos Y Fisiológicos

(2,2-Dichloroethyl)benzene has been found to have various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in various cell types. It has also been found to have neurotoxic and hepatotoxic effects in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (2,2-Dichloroethyl)benzene in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the need for proper handling and disposal.

Direcciones Futuras

There are several future directions for the research of (2,2-Dichloroethyl)benzene. One area of interest is the development of safer and more effective synthesis methods. Another area of interest is the investigation of its potential therapeutic applications, such as in the treatment of cancer or neurodegenerative diseases. Additionally, more research is needed to fully understand its mechanism of action and its effects on human health and the environment.

Conclusion

In conclusion, (2,2-Dichloroethyl)benzene is an important compound that has numerous scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential uses and effects.

Métodos De Síntesis

The synthesis of (2,2-Dichloroethyl)benzene can be achieved through several methods, including the chlorination of toluene, the reaction of benzyl chloride with sodium dichloroacetate, and the reaction of benzyl alcohol with thionyl chloride. However, the most commonly used method is the chlorination of toluene, which involves the reaction of toluene with chlorine in the presence of a catalyst, such as iron or aluminum chloride.

Aplicaciones Científicas De Investigación

(2,2-Dichloroethyl)benzene has been extensively studied for its scientific research application. It has been found to be an effective intermediate in the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and antidepressants. It is also used in the synthesis of agrochemicals, such as herbicides and insecticides.

Propiedades

IUPAC Name |

2,2-dichloroethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-8(10)6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQTUWCDHLILAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905044 | |

| Record name | (2,2-Dichloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dichloroethyl)benzene | |

CAS RN |

1331-29-9, 4412-39-9 | |

| Record name | Benzene, dichloroethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (2,2-dichloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,2-Dichloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.